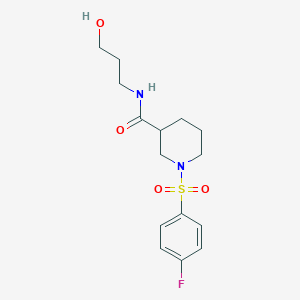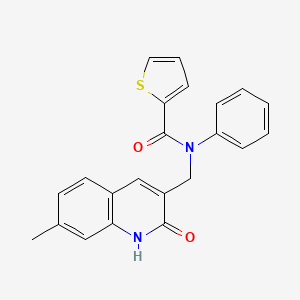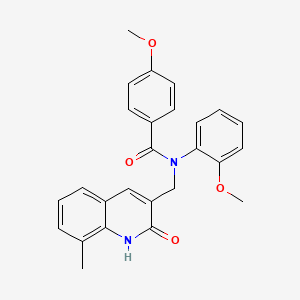![molecular formula C20H26N2O5S B7688761 N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B7688761.png)
N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethoxyphenyl group and a propylsulfamoylphenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For instance, 3,4-dimethoxybenzoic acid can be converted to its acid chloride, which is then reacted with 4-(propylsulfamoyl)aniline to form the desired amide.
Substitution Reactions:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the amide bond may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide
- N-(3,4-dimethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
- N-(3,4-dimethoxyphenyl)-3-[4-(butylsulfamoyl)phenyl]propanamide
Uniqueness
N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propylsulfamoyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-4-13-21-28(24,25)17-9-5-15(6-10-17)7-12-20(23)22-16-8-11-18(26-2)19(14-16)27-3/h5-6,8-11,14,21H,4,7,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBSRKJAQEJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)

![3-methoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7688697.png)
![N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B7688711.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7688716.png)
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B7688747.png)
![4-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7688753.png)



